rac-(1R,2R)-2-fluoro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid, cis
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Overview
Description
rac-(1R,2R)-2-fluoro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid, cis is a cyclopropane derivative with a fluorine atom and a methoxycarbonyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-fluoro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid, cis typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a fluorinated alkene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The methoxycarbonyl group can be introduced through esterification reactions using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-fluoro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
rac-(1R,2R)-2-fluoro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid, cis has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-fluoro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid, cis involves its interaction with specific molecular targets. The fluorine atom and methoxycarbonyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The cyclopropane ring’s strained structure can also play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-2-chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid
- rac-(1R,2R)-2-(methoxycarbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid
Uniqueness
rac-(1R,2R)-2-fluoro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid, cis is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro and propan-2-yl analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
CAS No. |
2679949-90-5 |
---|---|
Molecular Formula |
C6H7FO4 |
Molecular Weight |
162.1 |
Purity |
95 |
Origin of Product |
United States |
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